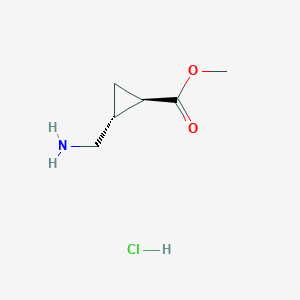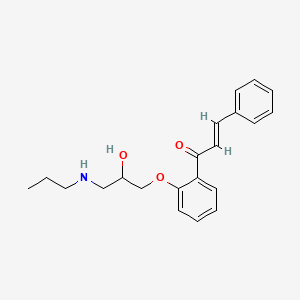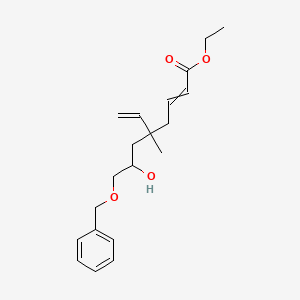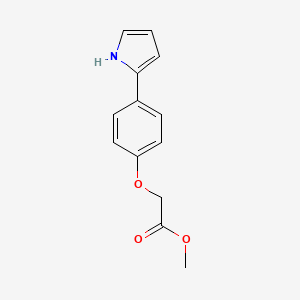
NeurotransGreen C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NeurotransGreen C5 is a water-soluble, lipophilic, potential-sensitive fluorescent RH probe . It is suitable for monitoring synaptic activity at synapses and at neuromuscular junctions . It can also be used for staining and identifying actively firing neurons and investigating the mechanisms of activity-dependent vesicle cycling.
Physical And Chemical Properties Analysis
NeurotransGreen C5 is described as being water-soluble and lipophilic . No further information on its physical and chemical properties is available in the sources.Wissenschaftliche Forschungsanwendungen
Neuroprotection and Neurodegenerative Diseases
NeurotransGreen C5, or complement component 5 (C5), plays a significant role in neuroprotection and the progression of neurodegenerative diseases. Research indicates that C5 is upregulated in spinal microglia after peripheral nerve injury and contributes to neuropathic pain through the release and action of the C5a anaphylatoxin peptide. Inhibition of C5a receptor (C5aR) reduces cold allodynia in neuropathic pain models (Griffin et al., 2007). Additionally, C5 has been identified as a therapeutic target in neurodegenerative diseases, with its druggability demonstrated by the success of C5-inhibitor eculizumab (Stennett et al., 2023).
Role in Neurotoxicity and Neuroinflammation
Complement-derived anaphylatoxin C5a has been found to protect against glutamate-mediated neurotoxicity. It inhibits glutamate-mediated neuronal death through partial inhibition of caspase-3 activity, suggesting a noninflammatory role for C5a in modulating neuronal responses to excitotoxins (Osaka et al., 1999). Furthermore, hereditary deficiencies in complement C5 are associated with intensified neurodegenerative responses, indicating new roles for the C-system in neuronal and astrocytic functions (Pasinetti et al., 1996).
Neuronal C5a Receptor and Apoptotic Signal Transduction
A neuronal C5a receptor (nC5aR) has been discovered in human cells of neuronal origin, with evidence showing that abnormal activation of this signal transduction pathway can result in apoptosis and, subsequently, in neurodegeneration (Farkas et al., 1998).
Therapeutic Activity in Neurodegeneration Models
C5a receptor antagonists have shown therapeutic activity in a rat model of neurodegeneration, suggesting that complement activation, particularly C5a, is a key event in the pathogenesis of neurodegenerative diseases (Woodruff et al., 2006).
Complement Activation and Cognitive Impairment
Complement activation is involved in cognitive impairment during sleep deprivation. Selective antagonism of C3aR/C5aR improved spatial memory performance, inhibited gliosis, maintained inflammatory cytokines balance, and improved hippocampal adult neurogenesis (Wadhwa et al., 2019).
Neurotrophic Factor Secretion by Neural Stem Cells
Neural stem cells (NSCs) have been found to naturally constitutively secrete significant quantities of neurotrophic factors, including nerve growth factor and brain-derived neurotrophic factor. When grafted to lesions in the spinal cord, NSCs supported extensive growth of host axons (Lu et al., 2003).
Eigenschaften
CAS-Nummer |
303727-66-4 |
|---|---|
Produktname |
NeurotransGreen C5 |
Molekularformel |
C32H53Br2N3 |
Molekulargewicht |
639.6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






